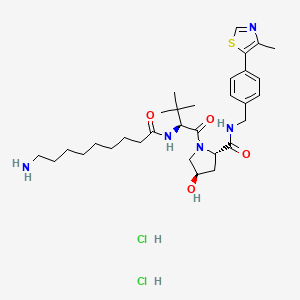

(S,R,S)-AHPC-C8-NH2 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N5O4S.2ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);2*1H/t24-,25+,28-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLHRVOQDCWDGC-OXLNOHKBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49Cl2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-C8-NH2 dihydrochloride-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key chemical building block used in the development of Proteolysis-Targeting Chimeras (PROTACs). It is not an active therapeutic agent on its own but rather an E3 ligase ligand-linker conjugate. This molecule consists of two primary components:

-

(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This moiety is derived from the well-characterized VHL ligand, VH032.

-

-C8-NH2: An eight-carbon alkyl linker with a terminal amine group. This linker provides the necessary spacing and a reactive handle to be conjugated with a ligand for a specific protein of interest (POI).

PROTACs synthesized using this building block are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This technical guide will elucidate the mechanism of action of PROTACs that incorporate the (S,R,S)-AHPC-C8-NH2 moiety, with a focus on their role in targeted protein degradation. This specific linker-ligand conjugate has been cited in patent literature for the development of AKT protein degraders.[1][2][3][4]

Core Mechanism of Action: PROTAC-mediated Protein Degradation

The fundamental mechanism of action for a PROTAC incorporating (S,R,S)-AHPC-C8-NH2 is to induce the selective degradation of a target protein through the ubiquitin-proteasome pathway. This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein (via its "warhead") and the VHL E3 ligase (via the AHPC moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. The formation of a stable and productive ternary complex is a critical and often rate-limiting step for successful protein degradation.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of another target protein molecule. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Signaling Pathway Diagram

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data

While (S,R,S)-AHPC-C8-NH2 has been identified for use in AKT degraders, specific public domain data for a PROTAC utilizing this exact linker is limited. The following table presents representative data for a well-characterized VHL-recruiting PROTAC, MZ1, which targets the BRD4 protein. This data illustrates the typical parameters used to evaluate PROTAC efficacy.

| Parameter | Description | Value | Cell Line | Reference |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | < 100 nM | HeLa | [5] |

| Dmax | The maximum percentage of target protein degradation achieved. | > 90% | HeLa | [5] |

| Binary KD (PROTAC to BRD4) | Binding affinity of the PROTAC to the target protein alone. | ~18 nM | N/A | [5] |

| Binary KD (PROTAC to VHL) | Binding affinity of the PROTAC to the E3 ligase alone. | ~85 nM | N/A | [5] |

| Ternary Complex KD | Binding affinity of the PROTAC within the ternary complex. | ~5 nM | N/A | [5] |

| Cooperativity (α) | A measure of the favorable interaction between the target and E3 ligase within the ternary complex. | > 1 | N/A | [5] |

Note: The data presented is for the BRD4 degrader MZ1 and serves as an illustrative example of the characterization of a VHL-recruiting PROTAC.

Experimental Protocols

Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating the (S,R,S)-AHPC-C8-NH2 linker to a protein of interest (POI) ligand that contains a carboxylic acid functional group.

Materials:

-

(S,R,S)-AHPC-C8-NH2 dihydrochloride

-

POI ligand with a terminal carboxylic acid

-

Amide coupling reagents (e.g., HATU, HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere

-

HPLC for purification

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand with the carboxylic acid moiety (1.0 eq) in the anhydrous solvent.

-

Add the amide coupling reagents (e.g., 1.2 eq of HATU and HOBt) and the base (e.g., 3.0 eq of DIPEA) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) and additional base to neutralize the hydrochloride salts in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress with LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western Blot Analysis of PROTAC-Induced Protein Degradation

This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate with the primary antibody against the POI.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Signal Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

Experimental Workflow Diagram

Caption: Experimental workflow for DC50/Dmax determination.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs that recruit the VHL E3 ligase. The resulting heterobifunctional molecules operate through a catalytic mechanism of induced protein degradation, offering a powerful therapeutic modality to target proteins that have been historically challenging to drug with traditional inhibitors. The efficacy of these PROTACs is dependent on the formation of a stable ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The rational design of PROTACs, including the choice of linker length and composition, is critical for optimizing their potency and selectivity. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of novel PROTACs based on the (S,R,S)-AHPC scaffold.

References

(S,R,S)-AHPC-C8-NH2 Dihydrochloride: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key chemical tool in the rapidly evolving field of targeted protein degradation. This synthetic molecule serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with an eight-carbon alkyl linker terminating in an amine group.[1][2] Its principal application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C8-NH2 dihydrochloride, its application in PROTAC development, relevant quantitative data, and detailed experimental protocols for the synthesis and characterization of resulting degraders.

Core Concepts and Mechanism of Action

PROTACs are designed to induce the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This is achieved through a bifunctional design where one end of the PROTAC binds to the POI and the other end binds to the E3 ligase. This compound provides the E3 ligase-binding component, specifically recruiting the VHL E3 ligase complex. The terminal amine group on the C8 linker serves as a versatile conjugation point for attaching a ligand that binds to the desired POI.

The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase is the critical first step in the degradation process. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and biological assays.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₉Cl₂N₅O₄S | [2] |

| Molecular Weight | 658.72 g/mol | [2] |

| CAS Number | 2376139-49-8 | [2] |

| Appearance | Solid | [2] |

| Synonyms | VH032-C8-NH2 dihydrochloride, XF038-164A | [2] |

Application in PROTAC Synthesis: A Case Study of an AKT Degrader

This compound has been successfully utilized in the synthesis of potent and selective PROTAC degraders. A notable example is the AKT degrader, referred to as XF038-164A in patent WO2019173516A1, and also known as MS15 .[3][4]

Quantitative Biological Data for AKT Degrader (MS15)

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by parameters such as the half-maximal degradation concentration (DC₅₀) and the half-maximal growth inhibition (GI₅₀).

| Parameter | Cell Line | Value | Reference(s) |

| DC₅₀ | SW620 | 23 ± 16 nM | [5] |

| GI₅₀ | SW620 | 3.1 ± 0.3 µM | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the characterization of the resulting degrader.

PROTAC Synthesis: General Amide Coupling Protocol

This protocol describes the synthesis of an AKT degrader (XF038-164A) via an amide coupling reaction between an AKT inhibitor intermediate and (S,R,S)-AHPC-C8-NH2.[3]

Materials:

-

AKT inhibitor intermediate with a carboxylic acid moiety

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the AKT inhibitor intermediate in anhydrous DMF.

-

Add EDCI, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[3]

Western Blotting for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be used to characterize this complex.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions between the PROTAC, the target protein, and the E3 ligase.

-

Surface Plasmon Resonance (SPR): A label-free technique for real-time analysis of the kinetics and affinity of binary and ternary complex formation.

-

NanoBRET™ Ternary Complex Assay: A cell-based assay that uses bioluminescence resonance energy transfer (BRET) to measure the proximity of the target protein and the E3 ligase in live cells.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in the application of this compound, the following diagrams illustrate the VHL-mediated ubiquitination pathway, the general mechanism of a PROTAC synthesized with this linker, and a typical experimental workflow.

Figure 1: VHL-mediated ubiquitination pathway.

Figure 2: Mechanism of a PROTAC using (S,R,S)-AHPC-C8-NH2.

References

The Role of VH032-C8-NH2 Dihydrochloride in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's own cellular machinery to induce the degradation of specific proteins. This is achieved through a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This technical guide focuses on the critical role of VH032-C8-NH2 dihydrochloride (B599025) , a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. VH032 is a potent and well-characterized ligand for the VHL E3 ligase. The "-C8-NH2" moiety signifies an 8-carbon alkyl linker with a terminal amine group, which serves as a versatile conjugation point for attaching a ligand that targets a specific protein for degradation. The dihydrochloride salt form enhances the compound's solubility and stability, facilitating its use in PROTAC synthesis.

Core Concepts: The Mechanism of Action

The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that "tags" proteins for degradation by the proteasome. The VH032 component of the PROTAC binds to the VHL E3 ligase, while the other ligand binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

Figure 1: General mechanism of PROTAC-induced protein degradation.

The Role of the C8 Linker

The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting degradation efficiency. An 8-carbon alkyl linker, as found in VH032-C8-NH2, provides a balance of flexibility and defined length, which can be optimal for inducing productive interactions between the target protein and VHL. The terminal amine group allows for straightforward amide bond formation with a carboxylic acid-functionalized ligand for the target protein.

Quantitative Data on VH032-Based PROTACs

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein. Key parameters include:

-

DC50: The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.

| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| MS98 | AKT | VH032 derivative | 6-carbon alkyl | 78 | >95 | MDA-MB-468 |

| Compound 13 | AKT | VH032 derivative | 8-carbon alkyl | 46 | >95 | PC3 |

| Compound 14 | AKT | VH032 derivative | 10-carbon alkyl | 120 | >95 | PC3 |

Data is representative and compiled from published SAR studies on AKT degraders.[1]

Experimental Protocols

PROTAC Synthesis using VH032-C8-NH2 Dihydrochloride

This protocol outlines a general procedure for the synthesis of a PROTAC by coupling VH032-C8-NH2 dihydrochloride with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Figure 2: General workflow for PROTAC synthesis.

Materials:

-

VH032-C8-NH2 dihydrochloride

-

POI-COOH (ligand for the protein of interest with a terminal carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of POI-COOH: In a round-bottom flask, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated POI-COOH solution, add VH032-C8-NH2 dihydrochloride (1.1 equivalents). Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final PROTAC.

-

Characterization: Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis for DC50 and Dmax Determination

This protocol describes the determination of a PROTAC's degradation efficacy in a cellular context.

Figure 3: Experimental workflow for DC50 and Dmax determination.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein. After washing, incubate with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

-

Data Analysis: Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve. From this curve, determine the DC50 and Dmax values.

Signaling Pathway: Targeting AKT with a VH032-Based PROTAC

The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. AKT is therefore a prime target for therapeutic intervention. A PROTAC designed to degrade AKT would utilize a VH032-C8-NH2 linker conjugated to an AKT inhibitor. This PROTAC would then recruit the VHL E3 ligase to AKT, leading to its ubiquitination and degradation, thereby inhibiting downstream signaling.

Figure 4: PROTAC-mediated degradation of AKT in the PI3K/AKT signaling pathway.

Conclusion

VH032-C8-NH2 dihydrochloride is a valuable and versatile chemical tool for the development of potent and selective PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a linker with a reactive handle, facilitates the modular synthesis of PROTACs targeting a wide range of proteins. The principles and protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, ultimately advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.

References

An In-depth Technical Guide on (S,R,S)-AHPC-C8-NH2 dihydrochloride for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) is a key synthetic building block in the rapidly evolving field of targeted protein degradation. As a ligand-linker conjugate, it plays a crucial role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C8-NH2 dihydrochloride, its mechanism of action, and its application in the development of potent and selective protein degraders, with a particular focus on the degradation of the serine/threonine kinase AKT.

Core Compound Profile

This compound is an E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC (also known as VH032) moiety, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an 8-carbon alkyl linker terminating in an amino group.[1][2][3] This terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby forming a heterobifunctional PROTAC.

The (S,R,S) stereochemistry of the AHPC core is critical for its potent binding to VHL, while the C8 linker provides the necessary spacing to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. A primary application of this compound is in the generation of AKT-targeting PROTACs, as detailed in patent WO2019173516A1.[2][3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.

Caption: PROTAC-mediated targeted protein degradation pathway.

Quantitative Data for VHL-based AKT PROTACs

Table 1: Cellular Degradation of Pan-AKT by a Representative VHL-based PROTAC (MS21)

| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |

| PC-3 (Prostate Cancer) | 8.8 | >90 | 24 |

| BT474 (Breast Cancer) | Not explicitly stated, but potent degradation observed | >90 | 24 |

Data sourced from studies on the VHL-based AKT degrader MS21, which utilizes a different linker but serves as a relevant example.[4][5]

Table 2: In Vitro Binding Affinities of a Representative VHL-based AKT PROTAC (MS21)

| Target | Binding Affinity (Kd, nM) |

| AKT1 | 1.8 ± 2.8 |

| AKT2 | Not explicitly stated |

| AKT3 | Not explicitly stated |

Data sourced from studies on the VHL-based AKT degrader MS21.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of PROTACs. The following are protocols for key experiments in the characterization of PROTACs synthesized from this compound.

Protocol 1: Western Blot for AKT Degradation

This protocol is used to quantify the reduction in AKT protein levels following treatment with an AKT-targeting PROTAC.

Materials:

-

Cancer cell line expressing AKT (e.g., PC-3, BT474)

-

Complete cell culture medium

-

AKT-targeting PROTAC

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AKT, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize AKT band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Protocol 2: Cell Viability Assay

This assay determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

AKT-targeting PROTAC

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

-

Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for the recommended time to allow for signal development.

-

Signal Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 (half-maximal inhibitory concentration).

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay provides a quantitative measure of the formation of the Target-PROTAC-E3 ligase ternary complex in living cells.

Materials:

-

Cell line engineered to express NanoLuc®-tagged AKT and HaloTag®-VHL

-

Opti-MEM® I Reduced Serum Medium

-

AKT-targeting PROTAC

-

HaloTag® NanoBRET® 618 Ligand

-

NanoBRET® Nano-Glo® Substrate

-

96-well white assay plates

-

Luminometer capable of measuring donor and acceptor luminescence

Procedure:

-

Cell Preparation: Prepare a suspension of the engineered cells in Opti-MEM®.

-

Ligand and PROTAC Addition: Add the HaloTag® ligand and a serial dilution of the PROTAC to the cell suspension.

-

Dispense into Plate: Dispense the cell suspension containing the ligand and PROTAC into the wells of a 96-well plate.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time.

-

Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to each well.

-

Luminescence Measurement: Measure the donor and acceptor luminescence signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its defined stereochemistry and versatile linker provide a solid foundation for the development of potent and selective protein degraders. The protocols and representative data presented in this guide offer a framework for researchers to design, synthesize, and evaluate novel PROTACs, thereby advancing the field of targeted protein degradation and paving the way for new therapeutic strategies against a host of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reports.mountsinai.org [reports.mountsinai.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (S,R,S)-AHPC-C8-NH2 VHL Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C8-NH2, also known as VH032-C8-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC core, a derivative of the well-characterized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, appended with an 8-carbon alkyl linker terminating in a primary amine. This molecule is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. The terminal amine group provides a versatile handle for conjugation to a "warhead"—a ligand that binds to a specific protein of interest—thus forming a heterobifunctional PROTAC. This guide provides a comprehensive overview of the structure, synthesis, and characterization of (S,R,S)-AHPC-C8-NH2 and its application in PROTAC development.

Core Structure and Physicochemical Properties

The (S,R,S)-AHPC core is responsible for the high-affinity and specific binding to the VHL E3 ligase, which is the initial and essential step in the PROTAC-mediated degradation cascade. The C8-NH2 linker provides a spatial bridge to the target protein ligand and influences the physicochemical properties of the resulting PROTAC.

Below is a 2D representation of the chemical structure of (S,R,S)-AHPC-C8-NH2.

Figure 1: 2D structure of (S,R,S)-AHPC-C8-NH2.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₇N₅O₄S | MedChemExpress[1] |

| Molecular Weight | 585.80 g/mol | MedChemExpress[1] |

| Appearance | Solid | MedChemExpress[1] |

| Synonyms | VH032-C8-NH2 | MedChemExpress[1] |

Quantitative Data

Experimental Protocols

The following are detailed protocols for key experiments to characterize PROTACs synthesized using (S,R,S)-AHPC-C8-NH2.

VHL Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to determine the binding affinity of the VHL ligand or a PROTAC to the VHL complex in a competitive binding format.

Materials:

-

VHL E3 ligase complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).

-

A fluorescently labeled tracer molecule that binds to VHL (e.g., a known VHL ligand conjugated to a fluorescent acceptor like d2 or fluorescein).

-

(S,R,S)-AHPC-C8-NH2 or a PROTAC synthesized from it.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare a serial dilution of the (S,R,S)-AHPC-C8-NH2-based PROTAC in the assay buffer.

-

In a 384-well plate, add the serially diluted PROTAC.

-

Add the donor-labeled VHL complex to each well at a fixed concentration.

-

Add the fluorescently labeled tracer to each well at a fixed concentration.

-

Include controls: a positive control (no competitor) and a negative control (excess of a known unlabeled VHL ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the TR-FRET signal on a compatible plate reader.

-

The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein.

-

PROTAC synthesized from (S,R,S)-AHPC-C8-NH2.

-

Vehicle control (e.g., DMSO).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Probe the membrane for a loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from a dose-response curve.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL).

Materials:

-

Cell line expressing the target protein.

-

PROTAC synthesized from (S,R,S)-AHPC-C8-NH2.

-

Vehicle control (e.g., DMSO).

-

Proteasome inhibitor (e.g., MG132, optional).

-

Cell lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Antibody against the target protein or VHL.

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Cell Treatment: Treat cells with the PROTAC and a vehicle control for a time determined to be optimal for ternary complex formation (often a shorter time point than for degradation). Pre-treatment with a proteasome inhibitor can help stabilize the complex.

-

Cell Lysis: Lyse the cells in non-denaturing lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with beads/resin.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C.

-

Add Protein A/G beads/resin to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads/resin.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex (e.g., Elongin B/C, Cullin 2). The presence of both the target protein and VHL in the immunoprecipitate of one of them indicates the formation of the ternary complex.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-C8-NH2 and a general experimental workflow for its characterization.

Figure 2: PROTAC mechanism of action.

Figure 3: Experimental workflow for PROTAC characterization.

References

(S,R,S)-AHPC-C8-NH2 Dihydrochloride: A Technical Guide for Drug Development Professionals

(S,R,S)-AHPC-C8-NH2 dihydrochloride (B599025) , also known as VH032-C8-NH2 dihydrochloride, is a synthetic E3 ligase ligand-linker conjugate pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an eight-carbon alkyl linker with a terminal amine group. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for its application in targeted protein degradation.

Core Properties and Chemical Data

(S,R,S)-AHPC-C8-NH2 dihydrochloride is a key building block for synthesizing PROTACs. The terminal amine on the C8 linker serves as a versatile attachment point for a ligand that binds to a specific protein of interest. The dihydrochloride salt form is often utilized to improve the compound's solubility and stability in aqueous solutions, which is advantageous for its use in various biological assays.

| Property | Value | Reference |

| Synonyms | VH 032 amide-alkylC8-amine dihydrochloride, VH032-C8-NH2 dihydrochloride | [1][2] |

| Molecular Formula | C₃₁H₄₈Cl₂N₅O₄S | [1] |

| Molecular Weight | 622.26 g/mol | [1] |

| CAS Number | Not explicitly available for the dihydrochloride salt. The hydrochloride salt CAS is 2376139-49-8. | |

| Appearance | Solid | [1] |

Mechanism of Action: VHL-Mediated Protein Degradation

(S,R,S)-AHPC-C8-NH2 serves as the VHL E3 ligase recruiting element within a PROTAC. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a target protein.

The mechanism involves the following key steps:

-

Ternary Complex Formation: The PROTAC, containing the (S,R,S)-AHPC-C8-NH2 moiety, simultaneously binds to the VHL E3 ligase and a protein of interest (POI), forming a ternary complex.

-

Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC is then released and can catalytically induce the degradation of more POI molecules.

This compound has been specifically mentioned as a linker for an AKT PROTAC degrader, indicating its utility in targeting the serine/threonine kinase AKT for degradation.[2][3]

PROTAC Mechanism of Action

Experimental Protocols

The following are general experimental protocols relevant to the characterization of PROTACs synthesized using this compound.

Protocol 1: Western Blot for Protein Degradation

This assay is used to quantify the extent of target protein degradation induced by the PROTAC.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC or vehicle control for a specified time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands.

-

Quantify the band intensities and normalize to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Protocol 2: Cell Viability Assay

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

96-well opaque-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a suitable density.

-

Compound Addition: After 24 hours, add serial dilutions of the PROTAC or vehicle control to the wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Assay:

-

Equilibrate the plate and cell viability reagent to room temperature.

-

Add the reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the data to determine the IC₅₀ or GI₅₀ value.

-

Experimental Workflow

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its role as a VHL E3 ligase ligand, coupled with a versatile C8 linker, enables the synthesis of degraders for a wide range of protein targets. The provided protocols offer a foundational framework for researchers to evaluate the efficacy of PROTACs synthesized using this building block, thereby accelerating the discovery and development of novel therapeutics based on targeted protein degradation.

References

An In-depth Technical Guide to VHL-based PROTACs: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2]

This guide provides a comprehensive technical overview of a major class of these molecules: VHL-based PROTACs. The von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases for PROTAC development.[1][3] Its well-defined interaction with its endogenous substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α), has provided a blueprint for the rational design of potent and specific PROTACs.[3][4] We will delve into the core mechanism of action, principles of rational design, key experimental protocols for validation, and the quantitative assessment of VHL-based PROTAC efficacy.

The Mechanism of VHL-based PROTACs

VHL-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[1][5] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][3] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[1][2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6]

The core signaling pathway of a VHL-based PROTAC is depicted below:

Caption: VHL-based PROTAC signaling pathway.

Core Components and Design Principles

A VHL-based PROTAC is a tripartite molecule comprising a VHL ligand, a POI ligand, and a chemical linker that connects the two.[3][7][8] The rational design of each component is critical for the overall efficacy of the PROTAC.

-

VHL Ligand: The discovery of small-molecule ligands for VHL has been a cornerstone of VHL-based PROTAC development.[3][9] These ligands are typically derived from the HIF-1α peptide sequence that binds to VHL and are optimized for high binding affinity and drug-like properties.[3] A variety of VHL ligands with different exit vectors for linker attachment are commercially available.[10][11][12]

-

POI Ligand: The "warhead" of the PROTAC, this ligand provides the specificity for the target protein. It can be a known inhibitor or a binder to any surface pocket on the POI. A key advantage of PROTACs is that high-affinity binding of the warhead is not always necessary for potent degradation.[8]

-

Linker: Far from being a passive tether, the linker plays a crucial role in determining the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC.[7][13] Linker design involves optimizing its length, composition, and rigidity.[2][] Common linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains.[7] The linker's attachment points on both the VHL and POI ligands are also critical for achieving a productive ternary complex geometry.

The logical relationship between these components is illustrated in the following diagram:

Caption: Logical structure of a VHL-based PROTAC.

Quantitative Assessment of VHL-based PROTACs

The development and optimization of VHL-based PROTACs rely on the quantitative assessment of their binding affinities and degradation efficiencies.[1] Key parameters include the dissociation constant (Kd) or inhibitory concentration (IC50) for binary and ternary complex formation, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for PROTAC-induced protein degradation.[1]

| PROTAC Example | Target Protein | VHL Ligand Affinity (Kd/IC50) | Target Ligand Affinity (Kd/IC50) | Ternary Complex Affinity (Kd) | Cellular DC50 | Dmax |

| MZ1 | BRD4 | ~180 nM (IC50) | ~25 nM (Kd) | ~5.4 nM | <100 nM | >90% |

| ARV-771 | BET proteins | (S,R,S)-AHPC-based | JQ1-based | Not Reported | <1 nM | >95% |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC-based | Dasatinib-based | Not Reported | 1.11 µM (IC50) | Not Reported |

| DT2216 | BCL-XL | Not Reported | Not Reported | Not Reported | 25-100 nM | >90% |

| KT-333 | STAT3 | Not Reported | Not Reported | Not Reported | <10 nM | >90% |

Note: The presented data is compiled from various sources and experimental conditions may vary. This table serves as an illustrative example.[11][15][16][17]

Key Experimental Protocols

The characterization of VHL-based PROTACs involves a suite of biochemical, biophysical, and cell-based assays.

Ternary Complex Formation Assays

Confirming the formation of the POI-PROTAC-VHL ternary complex is a critical step in validating a PROTAC's mechanism of action.[5][18]

Method: Co-Immunoprecipitation (Co-IP)

This assay is used to detect the interaction between the POI and the E3 ligase in the presence of the PROTAC.[19]

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, along with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase (e.g., anti-VHL) that is coupled to magnetic or agarose (B213101) beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the eluates by Western blotting for the presence of the POI, the E3 ligase, and other components of the complex.

Method: Biophysical Assays (e.g., SPR, ITC, FRET)

These techniques provide quantitative data on the binding affinities and thermodynamics of binary and ternary complex formation.[5][15][20] For example, in a Surface Plasmon Resonance (SPR) experiment, the VHL protein can be immobilized on a sensor chip, and the binding of the PROTAC and the POI can be measured sequentially.[4][15]

Target Protein Degradation Assays

The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein.

Method: Western Blotting

This is the most common method to quantify the reduction in target protein levels.[19]

-

Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Densitometry: Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.[19]

-

Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, ubiquitin, ATP, the purified POI, and the PROTAC in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear indicates polyubiquitination.

An illustrative workflow for the experimental validation of a VHL-based PROTAC is shown below:

Caption: Experimental workflow for VHL-based PROTAC validation.

Clinical Landscape of VHL-based PROTACs

The promise of VHL-based PROTACs is being realized in the clinic, with several candidates advancing through clinical trials for various indications, primarily in oncology.[17] While many PROTACs in clinical development recruit the Cereblon (CRBN) E3 ligase, VHL-based degraders are also making significant progress.[21][22] Examples include DT2216 targeting BCL-XL and KT-333 targeting STAT3.[17] These clinical-stage molecules underscore the therapeutic potential of this technology.

Conclusion

VHL-based PROTACs represent a powerful and versatile therapeutic modality with the potential to significantly expand the druggable proteome. Their rational design, guided by a deep understanding of the VHL-HIF-1α interaction and the principles of ternary complex formation, has led to the development of highly potent and selective degraders. The experimental protocols and quantitative assessment methods outlined in this guide provide a framework for the rigorous characterization and optimization of these innovative molecules. As our understanding of the complex biology of PROTACs continues to evolve, so too will the opportunities to translate this exciting technology into transformative therapies for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 11. adooq.com [adooq.com]

- 12. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 13. precisepeg.com [precisepeg.com]

- 15. o2hdiscovery.co [o2hdiscovery.co]

- 16. benchchem.com [benchchem.com]

- 17. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ternary Complex Formation [promega.de]

- 19. benchchem.com [benchchem.com]

- 20. Ternary complex formation - Profacgen [profacgen.com]

- 21. biochempeg.com [biochempeg.com]

- 22. pubs.acs.org [pubs.acs.org]

The Rise of AHPC Ligands: A Technical Guide to Hijacking the VHL E3 Ligase for Targeted Protein Degradation

For Immediate Release

A deep dive into the discovery, development, and application of (S,R,S)-AHPC-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including quantitative binding and degradation data, detailed experimental protocols, and visualizations of the core biological processes.

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. At the heart of many successful PROTACs lies a high-affinity ligand capable of recruiting an E3 ubiquitin ligase. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) complex. The discovery and optimization of small molecule ligands for VHL, particularly the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, have been pivotal to the advancement of this modality.[1]

This technical guide details the journey from the initial discovery of VHL ligands to the development of the sophisticated AHPC core. It provides a compilation of quantitative data, step-by-step experimental protocols for key assays, and visual diagrams of the underlying signaling pathways and experimental workflows to empower researchers in the design and evaluation of novel VHL-recruiting PROTACs.

From Peptides to Potent Small Molecules: The Discovery of AHPC Ligands

The development of small-molecule VHL ligands originated from the study of the protein-protein interaction between VHL and its natural substrate, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[2] Early efforts focused on peptide-based molecules that mimicked the hydroxylated proline residue of HIF-1α, which is the key recognition motif for VHL.[3] While these peptides demonstrated VHL binding, their therapeutic potential was limited by poor cell permeability and metabolic instability.

A breakthrough came with the structure-guided design of non-peptidic, small-molecule ligands. By analyzing the crystal structure of VHL in complex with the HIF-1α peptide, researchers were able to identify the key pharmacophoric features required for binding and rationally design small molecules that recapitulated these interactions.[2] This led to the development of the (2S,4R)-4-hydroxyproline (Hyp) core, which ultimately evolved into the highly potent and synthetically tractable (S,R,S)-AHPC scaffold.[3] The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to a well-defined pocket on the VHL protein.[3]

Quantitative Data: Benchmarking AHPC Ligands and their PROTACs

The efficacy of a VHL-recruiting PROTAC is underpinned by the binding affinity of its VHL ligand and the degradation efficiency of the final bifunctional molecule. The following tables summarize key binding and degradation data for seminal AHPC-based ligands and their corresponding PROTACs.

| Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference(s) |

| VH032 | 185 nM | Not Specified | [4][5] |

| VH101 | 44 nM | Not Specified | [3] |

| (S,R,S)-AHPC (VH032-NH2) | 13.3 µM | TR-FRET | [6] |

| VH298 | 80-90 nM | Not Specified | [7] |

| VHL-IN-1 | 37 nM | Not Specified | [8] |

| BODIPY FL VH032 | ~3.0 nM | TR-FRET | [9] |

Table 1: Binding Affinities of Key VHL Ligands. This table presents the dissociation constants (Kd) of several foundational VHL ligands, providing a quantitative basis for comparison.

| PROTAC | VHL Ligand Moiety | Target Protein | DC50 | Dmax | Cell Line(s) | Reference(s) |

| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | <1 nM - <5 nM | >95% | CRPC cell lines | [10][11][12] |

| MZ1 | VH032 derivative | BRD4 | 2-20 nM | >90% | HeLa, 22Rv1 | [13][14] |

| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | 1.11 µM (IC50) | Not Specified | Ba/F3 | [6][7] |

| ARD-266 | VHL Ligand 8 | Androgen Receptor | 0.2-1 nM | >90% | LNCaP, VCaP, 22Rv1 | [8] |

| SIAIS178 | VHL Ligand | BCR-ABL | 10 nM | >90% | K562 | [6] |

Table 2: Comparative Degradation Performance of VHL-based PROTACs. This table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for several prominent PROTACs that utilize an AHPC-based VHL ligand.

The VHL-PROTAC Signaling Pathway: A Visual Guide

PROTACs containing an AHPC-based ligand function by hijacking the ubiquitin-proteasome system (UPS). The AHPC moiety binds to VHL, a component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^). This complex formation, induced by the PROTAC, brings a target protein into close proximity, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for the Development and Characterization of AHPC-based PROTACs

Accurate and reproducible experimental data is paramount for the successful development of novel PROTACs. Below are detailed methodologies for key in vitro and cellular assays.

Biophysical Binding Assays

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the AHPC ligand to the VHL protein, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of the AHPC-containing ligand is titrated into a solution of the purified VHL-ElonginB-ElonginC (VBC) complex. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Methodology:

-

Sample Preparation: Prepare a solution of purified VBC complex (typically 10-20 µM) and a separate solution of the AHPC ligand (typically 10-fold higher concentration) in an identical, degassed buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

-

Instrument Setup: Load the VBC complex solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).

-

Titration: Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat pulses and fit the resulting data to a one-site binding model to determine the thermodynamic parameters. A control titration of the ligand into buffer alone should be performed to subtract the heat of dilution.[14]

-

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for the binding of the AHPC ligand to VHL.

-

Principle: The VHL protein is immobilized on a sensor chip. The binding of the AHPC ligand to the immobilized VHL causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Methodology:

-

Chip Preparation: Immobilize the purified VBC complex onto a sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared in parallel without the protein to control for non-specific binding.

-

Binding Analysis: Inject serial dilutions of the AHPC ligand over both the VBC-immobilized and reference flow cells.

-

Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]

-

3. Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous assay that is well-suited for high-throughput screening of AHPC ligand binding to VHL in a competitive format.

-

Principle: A small fluorescently labeled VHL ligand (tracer) has a low FP value due to its rapid tumbling in solution. When bound to the larger VBC complex, its tumbling is slowed, resulting in a high FP value. Unlabeled AHPC ligands compete with the tracer for binding to VBC, causing a concentration-dependent decrease in the FP signal.

-

Methodology:

-

Reagent Preparation: Prepare solutions of the VBC complex, a fluorescently labeled VHL tracer (e.g., BODIPY FL VH032), and the unlabeled test ligands in an appropriate assay buffer.[4]

-

Assay Setup: In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer. Then, add serial dilutions of the test ligands.

-

Measurement: After incubation, measure the fluorescence polarization using a plate reader.

-

Data Analysis: Plot the FP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value.[9]

-

Caption: A typical experimental workflow for PROTAC development.

Functional Assays

1. In Vitro Ubiquitination Assay

This assay directly assesses the ability of an AHPC-based PROTAC to induce the ubiquitination of a target protein in a reconstituted cell-free system.

-

Principle: The assay combines purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the VHL E3 ligase complex, the target protein, ubiquitin, and ATP. The PROTAC facilitates the transfer of ubiquitin to the target protein, which is then detected by Western blot.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2 (e.g., UBE2D2), ubiquitin, the purified VBC complex, and the target protein.

-

PROTAC Addition: Add the AHPC-based PROTAC at various concentrations. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the target protein. The appearance of a high-molecular-weight smear or laddering pattern indicates polyubiquitination.[15]

-

2. Cellular Target Degradation Assay (Western Blot)

This is the standard method for quantifying the reduction of a target protein in cells following PROTAC treatment.

-

Principle: Cells are treated with the PROTAC, and the level of the target protein is measured by Western blot.

-

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with serial dilutions of the AHPC-based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50 and Dmax values.

-

3. Global Proteomics (LC-MS/MS)

This powerful technique provides an unbiased, proteome-wide view of the effects of a PROTAC, confirming on-target degradation and assessing off-target effects.

-

Principle: The entire proteome of PROTAC-treated and control cells is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

-

Methodology:

-

Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

-

Data Analysis: Search the acquired MS/MS data against a protein database to identify peptides and proteins. Use label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to determine the relative abundance of each protein between the PROTAC-treated and control samples. This analysis will reveal the extent of on-target degradation and identify any other proteins whose levels are significantly altered.[16]

-

Conclusion

The (S,R,S)-AHPC scaffold represents a landmark achievement in the field of targeted protein degradation. Its high affinity and specificity for the VHL E3 ligase have enabled the development of a multitude of potent and selective PROTACs against a wide range of therapeutic targets. This technical guide provides a foundational resource for researchers, offering a consolidated source of quantitative data, detailed experimental protocols, and clear visualizations of the core biological principles. By leveraging this information, scientists can more effectively design, synthesize, and evaluate the next generation of AHPC-based PROTACs, paving the way for novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]